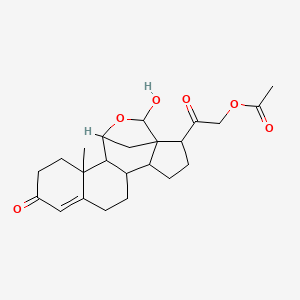
11-beta,18-Epoxy-18-hydroxy-3,20-dioxopregn-4-EN-21-YL acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-beta,18-Epoxy-18-hydroxy-3,20-dioxopregn-4-EN-21-YL acetate is a synthetic steroid compound with the molecular formula C23H30O6 and a molecular weight of 402.492 g/mol . This compound is part of a class of chemicals known for their complex structures and significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-beta,18-Epoxy-18-hydroxy-3,20-dioxopregn-4-EN-21-YL acetate typically involves multiple steps, starting from simpler steroid precursors. One common method involves the use of 16,17α-epoxyprogesterone, which undergoes bromination and catalytic hydrogenation to remove the bromine atom, forming 17α-hydroxyprogesterone. This intermediate is then acetylated at the 3 and 17 positions and partially hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents, to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
11-beta,18-Epoxy-18-hydroxy-3,20-dioxopregn-4-EN-21-YL acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional ketones or alcohols, while reduction could produce more saturated derivatives.
Scientific Research Applications
11-beta,18-Epoxy-18-hydroxy-3,20-dioxopregn-4-EN-21-YL acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex steroid compounds.
Biology: Studied for its effects on various biological pathways and its potential as a tool for probing steroid receptor functions.
Medicine: Investigated for its potential therapeutic effects, particularly in anti-inflammatory and immunosuppressive treatments.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 11-beta,18-Epoxy-18-hydroxy-3,20-dioxopregn-4-EN-21-YL acetate involves its interaction with steroid receptors in the body. It binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to anti-inflammatory and immunosuppressive effects, making it a valuable compound in medical research .
Comparison with Similar Compounds
Similar Compounds
Hydrocortisone acetate: Another steroid with anti-inflammatory properties.
9-fluoro-11beta,17,21-trihydroxy-2alpha-methylpregn-4-ene-3,20-dione 21-acetate: A fluorinated steroid with similar biological activities.
17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate: Shares structural similarities and is used in similar applications.
Uniqueness
11-beta,18-Epoxy-18-hydroxy-3,20-dioxopregn-4-EN-21-YL acetate is unique due to its specific epoxy and hydroxy functional groups, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for specialized research and industrial applications.
Properties
Molecular Formula |
C23H30O6 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
[2-(18-hydroxy-14-methyl-11-oxo-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadec-9-en-2-yl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H30O6/c1-12(24)28-11-18(26)17-6-5-16-15-4-3-13-9-14(25)7-8-22(13,2)20(15)19-10-23(16,17)21(27)29-19/h9,15-17,19-21,27H,3-8,10-11H2,1-2H3 |
InChI Key |
JUHQUIOIVOVZQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)C1CCC2C13CC(C4C2CCC5=CC(=O)CCC45C)OC3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B15081036.png)
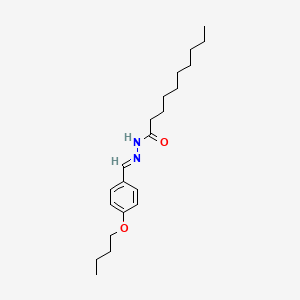
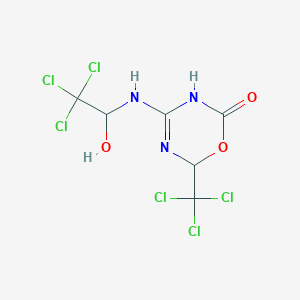
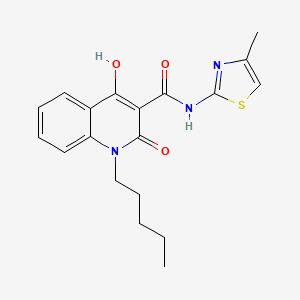

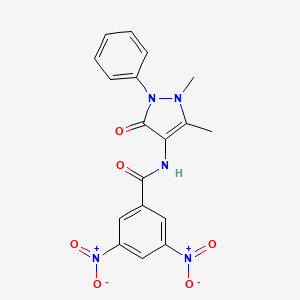
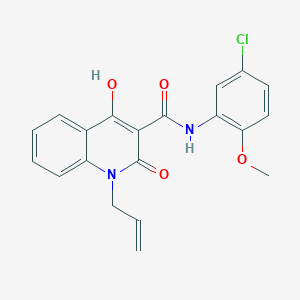
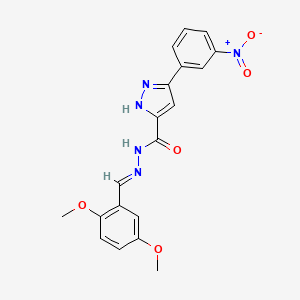
![2-{[3-(2-Dodecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B15081098.png)
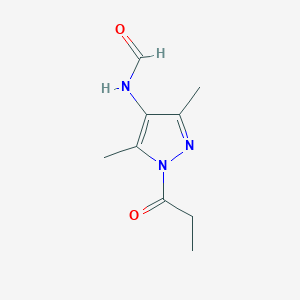
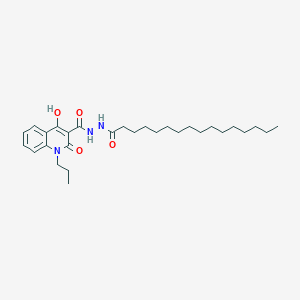
![2-amino-5-oxo-4-(4-pyridyl)-4H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B15081121.png)

![9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate hydrobromide hydrate](/img/structure/B15081138.png)
